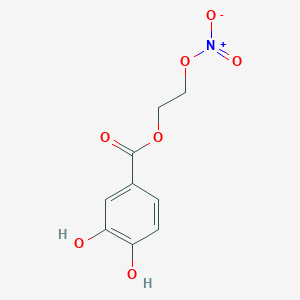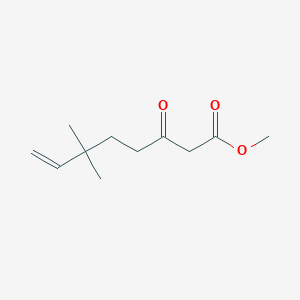![molecular formula C11H14N2O6S B14209311 (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid CAS No. 827612-92-0](/img/structure/B14209311.png)
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is an organic compound with a complex structure that includes a phenylcarbamoyl group, an amino group, and a sulfobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfobutanoic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins, potentially inhibiting their function. The sulfobutanoic acid moiety can participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid: is similar to compounds like (2S)-2-[(Phenylcarbamoyl)amino]-4-butanoic acid and (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfonic acid.
(2S)-2-[(Phenylcarbamoyl)amino]-4-butanoic acid: lacks the sulfonic acid group, making it less reactive in certain biochemical pathways.
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfonic acid: has a sulfonic acid group, which can make it more soluble in water and more reactive in oxidation reactions.
Uniqueness
The presence of both the phenylcarbamoyl group and the sulfobutanoic acid moiety in this compound makes it unique. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
827612-92-0 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2S)-2-(phenylcarbamoylamino)-4-sulfobutanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c14-10(15)9(6-7-20(17,18)19)13-11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)(H2,12,13,16)(H,17,18,19)/t9-/m0/s1 |
InChI Key |
ZYRBSCCVHTYLMB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CCS(=O)(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CCS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



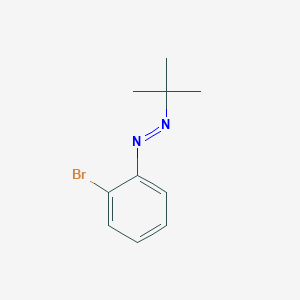
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
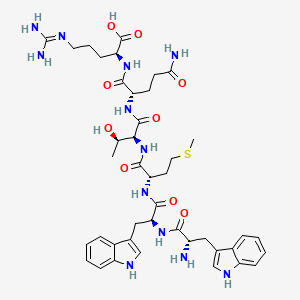
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
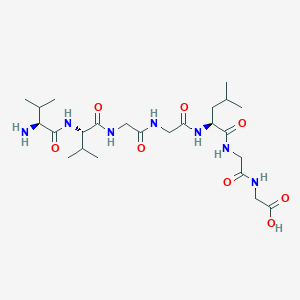

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

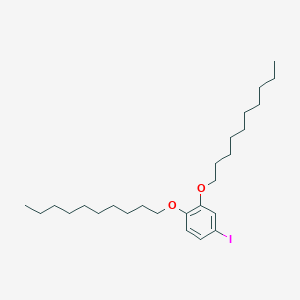
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
